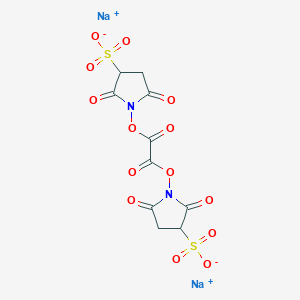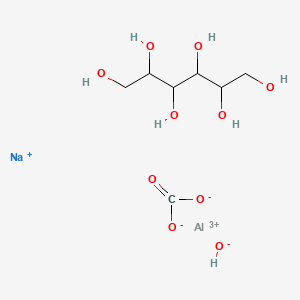![molecular formula C6H12N4S B1516864 5-[2-(Dimethylamino)ethyl]-1,3,4-thiadiazol-2-amine CAS No. 14068-78-1](/img/structure/B1516864.png)
5-[2-(Dimethylamino)ethyl]-1,3,4-thiadiazol-2-amine
概要
説明
The compound “5-[2-(Dimethylamino)ethyl]-1,3,4-thiadiazol-2-amine” is a derivative of thiadiazole, which is a heterocyclic compound containing a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms. The compound also contains a dimethylaminoethyl group attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit the characteristic features of thiadiazoles, along with the properties imparted by the dimethylaminoethyl group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the thiadiazole ring and the dimethylaminoethyl group. It might undergo reactions typical of these functional groups .科学的研究の応用
Synthesis of 1,3,4-Thiadiazol Derivatives
The compound "5-[2-(Dimethylamino)ethyl]-1,3,4-thiadiazol-2-amine" and its derivatives are involved in various synthesis processes. For instance, ethyl 4-[ 1-(dimethylamino)-3-ethoxy-3-oxoprop-1-en-2-yl]-2-[(dimethylamino)methylideneamino]thiazole-5-carboxylate, a structurally related compound, is transformed into 5-aryl substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates and 5-N-amino substituted thiazolo[5,4-c]pyridine-7-carboxylates when treated with aromatic amines or monosubstituted hydrazines, indicating its utility in creating a variety of biologically significant compounds (Albreht, Uršič, Svete, & Stanovnik, 2009).
Crystal Structure Analysis
The crystal structure of a closely related compound, 5-(2′-Aminophenyl)-2-dimethylamino-1,3,4-thiazole, was determined through X-ray diffraction, revealing a planar molecular structure with a dihedral angle between the thiadiazole and phenyl rings of 8.9°. The molecule consists of thiadiazole and phenyl rings, with dimethylamine N(CH3)2 and amine NH2 groups attached, demonstrating the potential for molecular interaction and structural diversity in derivatives of 5-[2-(Dimethylamino)ethyl]-1,3,4-thiadiazol-2-amine (Malinovskii, Rusu, Barba, Krimer, & Lipkowski, 2000).
Chemical Reactions and Properties
Reaction with Ethyl 3-N,N-(dimethylamino)-2-isocyanoacrylate
A related compound, when reacted with ethyl 3-N,N-(dimethylamino)-2-isocyanoacrylate and primary amines, regioselectively forms 1-alkyl-4-imidazolecarboxylates. This reaction demonstrates the compound's reactivity and potential for creating a range of chemical entities with potential pharmacological applications (Helal & Lucas, 2002).
Biological and Pharmacological Aspects
Synthesis of Adamantane-1,3,4-Thiadiazole Hybrid Derivatives
Adamantane-1,3,4-thiadiazole hybrid derivatives were synthesized and structurally analyzed at low temperatures. The orientations of the amino groups varied in non-halogenated structures, and intra- and intermolecular interactions were characterized based on the quantum theory of atoms-in-molecules (QTAIM) approach. These compounds showed significant roles in the stabilization of their crystal structures, indicating the potential biological and pharmacological significance of 1,3,4-thiadiazole derivatives (El-Emam et al., 2020).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
5-[2-(dimethylamino)ethyl]-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4S/c1-10(2)4-3-5-8-9-6(7)11-5/h3-4H2,1-2H3,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQWVVCJYSVFEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=NN=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50651066 | |
| Record name | 5-[2-(Dimethylamino)ethyl]-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50651066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-(Dimethylamino)ethyl]-1,3,4-thiadiazol-2-amine | |
CAS RN |
14068-78-1 | |
| Record name | 5-[2-(Dimethylamino)ethyl]-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50651066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl 2-((1R,5S,6S)-3-ethyl-6-(nitromethyl)bicyclo[3.2.0]hept-3-en-6-yl)acetate](/img/structure/B1516783.png)

![beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1<->1)-N-[(15Z)-tetracosenoyl]sphingosine](/img/structure/B1516788.png)


![N-[(1S)-1-(Benzyloxymethyl)-2-oxo-3-diazopropyl]carbamic acid tert-butyl ester](/img/structure/B1516797.png)





![2-[Bis[(diphenylphosphino)methyl]amino]pyridine](/img/structure/B1516833.png)
![8-[(r)-2-Azido-1-(tert-butyl-dimethyl-silanyloxy)-ethyl]-5-benzyloxy-4h-benzo[1,4]oxazin-3-one](/img/structure/B1516836.png)
